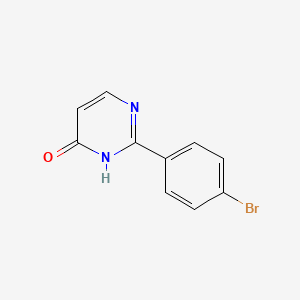

2-(4-bromophenyl)-1H-pyrimidin-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXPMLSACQYOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523080 | |

| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88627-12-7 | |

| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl 1h Pyrimidin 6 One and Analogues

Established Synthetic Pathways to the Pyrimidin-6-one Core

The formation of the central pyrimidin-6-one ring is a critical step in the synthesis of the target compound. Classical and modern methods, primarily centered around cyclocondensation and multi-component reactions, are widely utilized for this purpose.

Cyclocondensation Reactions for Pyrimidinone Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone heterocycles. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, leading to the formation of the six-membered ring. The most common approach for synthesizing 2-substituted pyrimidin-6-ones involves the reaction of a β-keto ester, such as ethyl acetoacetate, with an appropriate amidine.

In the context of 2-(4-bromophenyl)-1H-pyrimidin-6-one, the key precursors would be 4-bromobenzamidine and a β-keto ester. The reaction proceeds through an initial condensation between the amidine and the keto group of the β-keto ester, followed by an intramolecular cyclization with the elimination of water and alcohol to form the pyrimidinone ring.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidinone Synthesis

| Amidine Reactant | β-Dicarbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzamidine | Ethyl Acetoacetate | Basic (e.g., NaOEt) | 2-Phenyl-4-methyl-1H-pyrimidin-6-one |

| Acetamidine | Diethyl Malonate | Basic | 2-Methyl-1H-pyrimidine-4,6-dione |

This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrimidinones (B12756618) by varying the substituents on both the amidine and the β-dicarbonyl compound.

Multi-Component Reactions (MCRs) in Pyrimidine (B1678525) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like pyrimidines. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones.

More contemporary MCRs have been developed that lead directly to the pyrimidine core. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. Such strategies are attractive for creating libraries of diversely functionalized pyrimidines. While not explicitly detailed for 2-(4-bromophenyl)-1H-pyrimidin-6-one, these MCRs represent a powerful approach for the synthesis of its analogues.

Strategies for Incorporating the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group can be achieved either by using a precursor already containing this moiety, as in the cyclocondensation with 4-bromobenzamidine, or by attaching it to a pre-formed pyrimidine ring using cross-coupling reactions.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions for Bromophenyl Pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems. This reaction can be employed to synthesize 2-aryl pyrimidines by coupling a pyrimidine derivative bearing a leaving group (such as a halogen or triflate) at the 2-position with an arylboronic acid.

Alternatively, a pyrimidine core could be functionalized with a boronic acid or ester, and then coupled with a 4-bromo-substituted aryl halide. A more direct application involves the coupling of a pre-existing brominated pyrimidine. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been demonstrated, showcasing the utility of this reaction on a pyrimidine scaffold already containing the bromophenyl group. This highlights the robustness of the Suzuki coupling for modifying such structures, even if in this case the reaction occurs on the bromophenyl ring itself rather than forming it.

The general catalytic cycle for a Suzuki coupling involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 2: Key Components in Suzuki-Miyaura Cross-Coupling

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium catalyst | Triphenylphosphine (PPh₃), Xantphos |

| Base | Activates the organoboron species | K₂CO₃, K₃PO₄, Na₂CO₃ |

| Organoboron Reagent | Source of the aryl group | 4-Bromophenylboronic acid |

Alkylation and Related Coupling Approaches Utilizing Brominated Precursors

Alkylation strategies can also be employed, though they are more commonly used for N- or O-alkylation of the pyrimidinone ring rather than for C-C bond formation at the 2-position. However, related coupling methods can utilize brominated precursors. For instance, a pyrimidinone with a suitable leaving group at the 2-position could potentially react with a 4-bromophenyl Grignard or organozinc reagent in a transition-metal-catalyzed cross-coupling reaction.

Furthermore, the synthesis of precursors like 5-(4-bromophenyl)-4,6-dichloropyrimidine has been reported starting from methyl 2-(4-bromophenyl)acetate. This involves the formation of dimethyl 2-(4-bromophenyl)malonate, followed by cyclization with formamidine (B1211174) hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. Subsequent chlorination provides the dichloropyrimidine. This precursor demonstrates a method of constructing the pyrimidine ring with the 4-bromophenyl moiety already in place at a different position.

Advancement in Synthetic Efficiency and Green Chemistry Approaches

Recent advancements in the synthesis of pyrimidine derivatives have focused on improving efficiency and adhering to the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption.

Microwave-assisted synthesis has emerged as a valuable tool, often significantly reducing reaction times and improving yields in both cyclocondensation and cross-coupling reactions. For example, microwave irradiation has been effectively used in the Biginelli reaction and Suzuki-Miyaura couplings.

The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is another key area of development. Catalyst systems are also being improved to be more efficient and recyclable. For instance, heterogeneous catalysts can simplify product purification and allow for catalyst reuse. Multi-component reactions inherently align with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification processes. These modern methodologies are increasingly being applied to the synthesis of pyrimidine-based compounds, paving the way for more sustainable production of molecules like 2-(4-bromophenyl)-1H-pyrimidin-6-one.

Eco-friendly Synthetic Protocols

Green chemistry principles have spurred the development of novel synthetic routes for pyrimidinone analogues that are both efficient and environmentally benign. researchgate.netut.ac.iracs.org Key advancements in this area include the use of ultrasound and microwave irradiation, which often lead to significantly improved reaction rates and yields compared to conventional heating methods. ut.ac.irresearchgate.netshd.org.rs These techniques represent a more sustainable approach to chemical synthesis. researchgate.net

Ultrasound-assisted synthesis has emerged as a powerful tool for producing dihydropyrimidinones and their derivatives. ut.ac.irnih.gov This method utilizes ultrasonic irradiation to accelerate reactions, resulting in shorter reaction times, milder operating conditions, and often higher product yields. nih.govresearchgate.net For instance, a simple and green procedure for synthesizing dihydropyrimidinones uses ultrasound irradiation in solvent-free conditions, highlighting the method's operational simplicity and the avoidance of volatile organic solvents. ut.ac.irresearchgate.net The application of ultrasound can enhance yields by 6-8% and reduce reaction times by two-thirds compared to traditional heating. ut.ac.ir Similarly, the synthesis of pyrimidine-2-thione derivatives saw reaction times decrease from 6 hours under classical methods to just 30 minutes with ultrasonication, while yields improved by 20–30%. shd.org.rs

Microwave-assisted synthesis is another prominent eco-friendly technique that has been successfully applied to the synthesis of various pyrimidine derivatives. rsc.orgbohrium.com This method offers benefits such as excellent yields, short reaction times, and clean transformations, often allowing for product purification without the need for chromatography. researchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, sometimes from hours to mere minutes. researchgate.netresearchgate.net For example, the synthesis of certain thiazolo[5,4-d]pyrimidines was achieved within 5 minutes using microwave heating. researchgate.net This efficiency, combined with the potential for solvent-free conditions, positions microwave-assisted synthesis as a superior alternative to conventional protocols. rsc.orgsemanticscholar.org

Table 1: Comparison of Eco-Friendly Synthetic Methods for Pyrimidinone Analogues

| Methodology | Key Advantages | Example Reaction Time | Typical Yields | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, higher yields, often solvent-free. | 20-90 minutes | Up to 95% | researchgate.netshd.org.rsnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, dramatic reduction in reaction time, high yields, clean reactions. | 5-20 minutes | >73% to excellent | researchgate.netrsc.orgresearchgate.net |

Application of Ionic Liquid Catalysis in Pyrimidinone Synthesis

Ionic liquids (ILs) have garnered significant attention as green catalysts and reaction media for the synthesis of pyrimidinone derivatives. japsonline.comopensciencepublications.comresearchgate.net Their unique properties, such as low volatility, thermal stability, and the ability to dissolve a wide range of compounds, make them attractive alternatives to traditional volatile organic solvents. japsonline.com Furthermore, task-specific ionic liquids can be designed to act as catalysts, which can often be recovered and reused, enhancing the sustainability of the synthetic process. mdpi.comthieme-connect.com

The Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidinones, has been significantly improved by the use of ionic liquid catalysts. opensciencepublications.commdpi.com For example, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, achieving excellent yields (up to 99%) in short reaction times (around 40 minutes). mdpi.com The catalyst in such systems can be recycled multiple times without a significant loss in activity. mdpi.com

Amino acid-based ionic liquids, such as L-proline nitrate (B79036), have also proven to be effective, environmentally friendly catalysts for synthesizing pyrimidine derivatives. japsonline.comjapsonline.com These catalysts can lead to higher yields and shorter reaction times under simple reaction conditions. japsonline.com In one study, the use of L-proline nitrate as a catalyst in methanol (B129727) resulted in a yield of 86.74%, which was more than 2.5 times higher than the yield obtained without the catalyst. japsonline.com The development of acidic choline-based ionic liquids further expands the toolkit for green pyrimidinone synthesis. researchgate.net The combined use of ionic liquids with other green techniques, like microwave irradiation, can further enhance reaction efficiency. mdpi.com

Table 2: Performance of Ionic Liquid Catalysts in Pyrimidinone Analogue Synthesis

| Ionic Liquid Catalyst | Reaction Conditions | Achieved Yield | Key Features | Reference |

|---|---|---|---|---|

| [C2O2BBTA][TFA] | Solvent-free, 40 minutes | Up to 99% | Recyclable for at least six cycles with minimal loss of activity. | mdpi.com |

| L-proline nitrate | Methanol solvent, 60 minutes, room temperature | 86.74% | Economical, recyclable, and provides significantly higher yields than non-catalyzed reactions. | japsonline.comjapsonline.com |

| [CMMIM][BF4-] | Aqueous ethanol, room temperature | Up to 93% | Efficient for one-pot, three-component synthesis of complex pyrimidinones. | acs.org |

| Dialkylamine-derived acidic ILs | Solvent-free, thermal heating | Good | Low-cost alternative catalyst and solvent for Biginelli reactions. | opensciencepublications.com |

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 1h Pyrimidin 6 One Derivatives

Role of the 4-Bromophenyl Substituent in Modulating Biological Activity

Research has indicated that the presence of a halogen, such as bromine or chlorine, on the phenyl ring attached to a diazine system can be attributed to good biological activity. asianpharmtech.com In studies on various heterocyclic compounds, derivatives bearing a 4-bromophenyl substituent have demonstrated significant biological potential. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound bearing a 4-BrC6H4– substituent showed high sensitivity against E. coli. asianpharmtech.com Similarly, in studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain compounds exhibited promising antimicrobial and anticancer activities. nih.gov

The electronic nature of the substituent on the phenyl ring plays a crucial role. It has been observed that the introduction of electron-rich groups on arylboronic acids used in the synthesis of pyrimidine (B1678525) derivatives can lead to good product yields, suggesting that the electronic properties of the phenyl ring and its substituents are important for both synthesis and potentially biological activity. mdpi.com

The following table summarizes the effect of substituents on the phenyl ring on the biological activity of pyrimidine derivatives.

| Compound Series | Phenyl Ring Substituent | Observed Biological Activity |

| Pyrazolo[3,4-d]pyrimidines | 4-Bromo | High sensitivity against E. coli asianpharmtech.com |

| 4-Arylpyrimidine-2-(1H)-ones | Chloro, Nitro, Fluoro | Increased in vitro antibacterial activity nih.gov |

| Thiazole derivatives | 4-Bromo | Promising antimicrobial and anticancer activity nih.gov |

Influence of Substitutions on the Pyrimidinone Ring System

Modifications to the pyrimidinone ring itself are a key strategy for modulating the pharmacological profile of 2-(4-bromophenyl)-1H-pyrimidin-6-one derivatives. The positions available for substitution on the pyrimidinone ring allow for the introduction of various functional groups that can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the pyrimidine ring significantly impact their inhibitory potency. For example, the introduction of a 5-methyl group resulted in a roughly two-fold increase in potency, while moving the methyl group to the 6-position led to a three-fold decrease in potency. acs.org This highlights the sensitivity of biological activity to the specific placement of substituents on the pyrimidinone core. The 5,6-dimethyl derivative was also well-tolerated. acs.org

Furthermore, the introduction of other small functional groups at the 5-position, such as OMe, F, NH2, NMe2, and SMe, has been shown to yield compounds with good potency. acs.org In another study on pyrimidine-2,4-dione derivatives, various modifications at the 4-position of a piperazine (B1678402) moiety attached to the pyrimidine core were explored to enhance P2X7 receptor antagonistic activities. nih.gov It was found that polycycloalkyl acyl or di-halogenated benzoyl substituents were more favorable than a simple phenyl group. nih.gov

The table below illustrates the influence of pyrimidinone ring substitutions on the activity of related pyrimidine compounds.

| Core Scaffold | Substitution Position | Substituent | Effect on Potency |

| N-benzyl-2-phenylpyrimidin-4-amine | 5 | -CH3 | ~2-fold increase acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | 6 | -CH3 | ~3-fold decrease acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | 5 | -OCH3 | Good potency acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | 5 | -F | Good potency acs.org |

| Pyrimidine-2,4-dione | (via piperazine at N1) | Adamantyl carbonyl | Potent antagonistic effect nih.gov |

| Pyrimidine-2,4-dione | (via piperazine at N1) | Trifluoromethyl-chloro benzoyl | Potent antagonistic effect nih.gov |

Impact of Chemical Modifications to the Heterocyclic Framework on SAR

For example, the fusion of a pyrazole (B372694) ring to the pyrimidine core to form pyrazolo[3,4-d]pyrimidines, which are analogs of the natural purine (B94841) nucleus, has resulted in potent biological antagonists. asianpharmtech.com The replacement of a hydrogen atom on the pyrazole ring with an 8-trifluoromethylquinoline moiety has been shown to enhance biological activity, partly due to increased lipophilicity. asianpharmtech.com

In another example, the development of pyrimidodiazepines, which contain both a flat aromatic pyrimidine ring and a flexible sp3-carbon-rich diazepine (B8756704) ring, has been explored for modulating protein-protein interactions. nih.gov Modifying the geometrically flexible diazepine ring can significantly alter the molecular structure, making this scaffold valuable for creating peptidomimetics. nih.gov

The following table provides examples of how modifications to the heterocyclic framework can impact the biological activity of pyrimidine-based compounds.

| Framework Modification | Resulting Heterocycle | Key Finding |

| Fusion with a pyrazole ring | Pyrazolo[3,4-d]pyrimidine | Creates potent antagonists; further substitution on the pyrazole ring can enhance activity. asianpharmtech.com |

| Fusion with a diazepine ring | Pyrimidodiazepine | Creates a flexible scaffold suitable for modulating protein-protein interactions. nih.gov |

| Annulated pyrimidine derivatives | Various fused systems | Exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor effects. juniperpublishers.com |

Rational Design Principles and Lead Optimization Strategies Derived from SAR Analyses

The collective SAR data from studies on 2-(4-bromophenyl)-1H-pyrimidin-6-one and related derivatives provide a foundation for rational drug design and lead optimization. nih.gov A primary goal of these strategies is to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

One key principle derived from SAR studies is the importance of property-based design, where physicochemical properties are considered alongside biological activity to develop orally bioavailable compounds. nih.gov For instance, in the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a structure- and property-based approach was used to improve cell potency while maintaining suitable physicochemical properties and an excellent pharmacokinetic profile. nih.gov

Molecular docking studies are also a valuable tool in rational drug design, helping to visualize the interactions between active compounds and their target proteins. nih.gov For example, in the design of 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) analogues, molecular docking was used to understand the binding within the ATP binding pocket of CDK-8 protein, guiding the design of compounds with high antiproliferative potential. nih.gov

Lead optimization often involves iterative cycles of design, synthesis, and testing. For example, starting with a lead compound, modifications can be made to different parts of the molecule to explore the SAR. In the case of N-benzyl-2-phenylpyrimidin-4-amine derivatives, initial modifications focused on reducing molecular weight and lipophilicity while maintaining or improving potency, leading to the selection of a 5-methyl-pyrimidine core for further exploration. acs.org

Key principles for the rational design and lead optimization of these compounds include:

Targeted Modifications: Systematically altering the substituents on the phenyl ring and the pyrimidinone core to probe for beneficial interactions with the biological target.

Scaffold Hopping: Replacing the pyrimidinone core with other bioisosteric heterocyclic systems to explore new chemical space and potentially improve properties.

Structure-Based Design: Utilizing computational tools like molecular docking to guide the design of new analogues with improved binding affinity and selectivity.

Property-Based Design: Concurrently optimizing for biological activity and drug-like properties (e.g., solubility, metabolic stability) to ensure in vivo efficacy. nih.gov

Biological Activity and Molecular Mechanisms of 2 4 Bromophenyl 1h Pyrimidin 6 One and Analogues

Pre-clinical Assessment of Therapeutic Potential

The therapeutic potential of pyrimidine (B1678525) derivatives, particularly those with halogenated phenyl substituents, has been a subject of extensive research. These compounds exhibit a broad spectrum of biological activities, which are being explored in pre-clinical settings.

Anticancer Activity Profiling

Pyrimidine analogues have been recognized for their potential in cancer therapy, largely due to their structural resemblance to the nucleotide bases of DNA and RNA. ekb.egresearchgate.net This similarity allows them to interfere with various cellular processes critical for cancer cell proliferation and survival. The presence of a bromine atom can further enhance this activity. nih.gov

In vitro Inhibition of Cancer Cell Proliferation

A number of pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines in laboratory settings. For instance, certain pyrimidine-5-carbonitrile derivatives have shown excellent activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines, with IC50 values of 3.56, 5.85, and 7.68 µM, respectively. ekb.eg Similarly, a series of 1,3-oxazolo[4,5-d]pyrimidine derivatives were evaluated for their anti-breast cancer activity, with one compound, 2-(4-methylphenyl)-5-phenyl-7-piperazin-1-yl-oxazolo[4,5-d]pyrimidine, exhibiting a GI50 of 0.8 ± 0.33 μM. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyrimidine analogues.

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Pyrimidine-5-carbonitrile derivatives | HepG2 (Liver) | IC50 | 3.56 µM | ekb.eg |

| A549 (Lung) | IC50 | 5.85 µM | ekb.eg | |

| MCF-7 (Breast) | IC50 | 7.68 µM | ekb.eg | |

| 1,3-Oxazolo[4,5-d]pyrimidine derivatives | Breast Cancer Cell Lines | GI50 | 0.8 ± 0.33 μM | nih.gov |

| TGI | 2.04 ± 0.56 μM | nih.gov | ||

| IC50 | 5.10 ± 0.67 μM | nih.gov |

Mechanistic Insights into Targeted Cancer Pathways

The anticancer effects of 2-(4-bromophenyl)-1H-pyrimidin-6-one and its analogues are attributed to their interaction with various molecular targets crucial for cancer progression.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its abnormal activation is implicated in the development of resistance to certain cancer therapies. mdpi.com A class of (4-pyrazolyl)-2-aminopyrimidines has been identified as potent and selective inhibitors of CDK2, with one compound demonstrating an IC50 of 0.29 nM. nih.gov These inhibitors have shown the ability to reduce Rb phosphorylation, a downstream target of CDK2, and exhibit antitumor activity in preclinical models. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed as potent and selective inhibitors of EGFR, particularly against resistance mutations like L858R/T790M. ekb.eg One promising compound from this series showed favorable selectivity both in vitro and in vivo. ekb.eg

Topoisomerase II: Some 1,3-oxazolo[4,5-d]pyrimidine derivatives have been suggested to target topoisomerases I and II, enzymes that are essential for DNA replication and repair in cancer cells. nih.gov

FLT3: Quizartinib, a benzothiazole (B30560) phenyl-urea derivative, is an FDA-approved drug that selectively targets the Flt3 protein and is used in the treatment of acute myelogenous leukemia. mdpi.com This highlights the potential of targeting this kinase with novel compounds.

P-glycoprotein modulation: While not directly addressed in the provided context, P-glycoprotein is a key player in multidrug resistance, a major challenge in cancer therapy. The ability of novel compounds to modulate its function is a desirable attribute.

Antimicrobial Activity Investigations

In addition to their anticancer properties, pyrimidine derivatives and other brominated compounds have been investigated for their potential to combat microbial infections.

Evaluation of Antibacterial Efficacy (e.g., Anti-MRSA Activity)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov Bromophenol derivatives have shown significant antibacterial activity against S. aureus and MRSA. nih.gov One study identified a new class of molecules effective against multidrug-resistant Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 μg/ml. nih.gov These compounds were found to act rapidly, killing MRSA within 30 minutes of exposure by disrupting the bacterial cell envelope. nih.gov

The table below presents the antibacterial activity of selected brominated compounds.

| Compound Class | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |

| Bromophenyl derivatives | MRSA | MIC | 3.125 - 6.25 µg/ml | nih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | MIC | 12 µg/mL | nih.gov |

| MRSA | Inhibition Zone | 30 mm | nih.gov |

Assessment of Antifungal Efficacy

Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, and the development of resistance to existing antifungal drugs is a growing concern. nih.gov Pyrimidine derivatives have demonstrated promising antifungal activity. nih.gov A series of pyrimidine analogues containing a furanose moiety were synthesized and screened for their in vitro antifungal activity, with several compounds exhibiting significant effects. nih.gov Another study on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines found that most of these compounds possessed excellent fungicidal activity against Botrytis cinerea. mdpi.com

The table below summarizes the antifungal activity of selected pyrimidine analogues.

| Compound Class | Fungal Strain(s) | Activity | Reference(s) |

| Furanose-containing pyrimidine analogues | Not specified | Significant antifungal activity | nih.gov |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Excellent fungicidal activity | mdpi.com |

| Hydrazone-pyrimidinetrione analogues | Clinically significant fungal pathogens | Potent growth inhibition at ≤10μM | nih.gov |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Not specified | The most active compound was 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | zsmu.edu.ua |

Inhibition of Key Microbial Enzymes (e.g., FabK, DHFR)

The pyrimidinone core is a key feature in compounds designed to inhibit essential microbial enzymes, representing a strategy to combat infectious diseases.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. nih.govpatsnap.com Consequently, DHFR is a well-established target for antimicrobial and anticancer therapies. patsnap.com The 2,4-diaminopyrimidine (B92962) structure is a classic pharmacophore for DHFR inhibitors. nih.gov While direct studies on 2-(4-bromophenyl)-1H-pyrimidin-6-one are limited, numerous analogues possessing the pyrimidine scaffold have been developed as potent DHFR inhibitors. nih.govresearchgate.net Research has focused on designing novel derivatives, such as pyrimidine-clubbed benzimidazoles, to overcome existing drug resistance and improve biological potential. nih.gov The core pyrimidine structure is recognized for its ability to interact with the active site of the DHFR enzyme, disrupting its catalytic function and thereby impeding cellular proliferation. nih.govpatsnap.com

Enoyl-Acyl Carrier Protein (ACP) Reductase (FabK) Inhibition: Enoyl-ACP reductases, such as FabI and FabK, are vital enzymes in the bacterial type II fatty acid synthesis (FAS) pathway. frontiersin.orgnih.govwikipedia.org This pathway is responsible for producing essential fatty acids for bacterial cell membranes, making its components attractive targets for new antibacterial agents. frontiersin.orgnih.gov FabK, in particular, is the sole enoyl-ACP reductase in significant pathogens like Streptococcus pneumoniae. While specific research on 2-(4-bromophenyl)-1H-pyrimidin-6-one as a FabK inhibitor is not prominent, studies on other heterocyclic compounds, such as phenylimidazole derivatives, have yielded potent FabK inhibitors. researchgate.net Furthermore, a study on pyrimidine-class compounds demonstrated their potential to inhibit enoyl-ACP reductase through molecular modeling, suggesting that the pyrimidine scaffold can be a foundation for designing inhibitors against this enzyme class. hilarispublisher.com The structurally related 4-pyridone derivatives have also been identified as a novel chemical series that specifically inhibits FabI. nih.govnih.gov

Anticonvulsant Activity and Underlying Mechanistic Pathways

Derivatives of pyrimidinone have shown significant promise as anticonvulsant agents, addressing the need for new therapeutics for epilepsy, a common and serious neurological disorder. ekb.eg

Pharmacological screening of various pyrimidine analogues has identified compounds with notable anticonvulsant effects in preclinical models, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests. ekb.eguran.ua A study on S-acetamide derivatives of thiopyrimidine revealed that an analogue featuring a 4-bromophenyl substituent, N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide, exhibited the most pronounced activity in both in vivo and in silico models. japsonline.com

The underlying mechanisms for the anticonvulsant activity of pyrimidine derivatives are believed to be multifactorial. Key pathways include:

Modulation of GABAergic Neurotransmission: Many pyrimidine-based compounds are thought to exert their effects by enhancing the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Molecular docking studies predict that these molecules can bind to the GABA-A receptor and the GABA-aminotransferase (GABA-AT) enzyme. uran.uajapsonline.com Neurochemical analyses of active pyrimidine derivatives have shown a significant elevation in brain GABA levels, coupled with a reduction in the excitatory neurotransmitter glutamate. ekb.eg

Interaction with Voltage-Gated Ion Channels: Similar to many existing antiepileptic drugs, these compounds may also act on voltage-gated sodium and calcium channels, although this mechanism is less extensively characterized for this specific class.

The table below summarizes the anticonvulsant activity of a key pyrimidine analogue.

| Compound Name | Anticonvulsant Activity Finding | Predicted Molecular Target(s) |

| N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide | Showed the most pronounced activity in PTZ-induced seizure models; statistically significant extension of latency period and reduction in seizure duration. japsonline.com | GABA-A Receptor, GABA-Aminotransferase (GABA-AT) japsonline.com |

Bone Anabolic Activity and Modulation of BMP2/SMAD1 Signaling Pathway

A significant area of research for pyrimidine derivatives is in the field of bone regeneration and the treatment of osteoporosis. Certain analogues have demonstrated potent bone anabolic properties, meaning they can stimulate the formation of new bone tissue.

The primary mechanism for this activity is the modulation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMPs are growth factors that induce the formation of bone and cartilage. The canonical BMP signaling cascade involves the phosphorylation of SMAD proteins (specifically SMAD1, SMAD5, and SMAD8), which then translocate to the nucleus to regulate the expression of osteogenic genes.

A study focused on the design of novel pyrimidine derivatives as bone anabolic agents identified N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly efficacious compound. nih.gov This molecule was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, leading to the upregulation of key osteogenic genes such as RUNX2 and type 1 collagen. nih.gov The in vitro potential of this compound was successfully validated in an in vivo fracture defect model, where it significantly promoted the rate of bone formation. nih.gov

| Compound Name | Activity | Mechanism of Action |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Promoted osteogenesis in vitro (at 1 pM) and in an in vivo fracture model. nih.gov | Activation of the BMP2/SMAD1 signaling pathway; upregulation of osteogenic genes (RUNX2, type 1 collagen). nih.gov |

Molecular Level Mechanistic Investigations

Understanding the interaction of 2-(4-bromophenyl)-1H-pyrimidin-6-one analogues at the molecular level is crucial for rational drug design and optimization.

Identification and Validation of Molecular Targets

Based on the biological activities observed, several molecular targets have been identified and investigated for pyrimidine-based compounds:

Microbial Enzymes: Dihydrofolate reductase (DHFR) has been validated as a target for pyrimidine derivatives designed as antimicrobial agents. nih.gov

Anticonvulsant Targets: For anticonvulsant activity, the primary molecular targets are components of the GABAergic system, specifically the GABA-A receptor and the enzyme GABA-aminotransferase (GABA-AT). uran.uajapsonline.com

Bone Anabolism Targets: In the context of bone formation, the molecular targets are key components of the BMP signaling pathway, leading to the activation of the SMAD1 transcription factor. nih.gov

Analysis of Binding Modes and Intermolecular Interactions with Biological Macromolecules

Molecular docking studies have been instrumental in elucidating the potential binding modes of pyrimidinone derivatives with their biological targets. These computational analyses predict how the ligands fit into the active sites of proteins and the nature of the intermolecular forces that stabilize the complex.

For anticonvulsant analogues, docking studies with the GABA-A receptor and GABA-AT have predicted high binding affinities. japsonline.com The N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide analogue, for instance, was predicted to have a high affinity for both targets, with binding energies of -7.0 kcal/mol for GABA-A and -8.0 kcal/mol for GABA-AT. japsonline.com These interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the protein's active site. Similar in silico approaches have been used to evaluate the binding of other pyrimidine derivatives to targets like DHFR and AMPA receptors, providing a basis for structure-activity relationship (SAR) studies. ekb.egresearchgate.net

Exploration of Cellular Signaling Pathway Modulation and Biological Responses

The interaction of these compounds with their molecular targets triggers downstream cellular signaling events that produce the ultimate biological response.

In the case of bone anabolic activity, the modulation of the BMP2/SMAD1 pathway has been clearly demonstrated. The binding of pyrimidine analogues to components of this pathway initiates a cascade that leads to the phosphorylation and activation of SMAD1. This activated SMAD1 then forms a complex and moves into the cell nucleus. Inside the nucleus, it acts as a transcription factor, increasing the expression of critical osteogenic genes like RUNX2 and type 1 collagen. nih.gov This upregulation of gene expression drives the differentiation of mesenchymal stem cells into osteoblasts and enhances their bone-forming activity, resulting in a net anabolic effect on the skeleton. nih.gov

Computational and Theoretical Studies on 2 4 Bromophenyl 1h Pyrimidin 6 One

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and various physicochemical properties without the need for empirical experimentation.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-bromophenyl)-1H-pyrimidin-6-one, a DFT analysis would involve optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation.

Following optimization, DFT calculations could determine key electronic properties such as the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-deficient regions of the molecule, offering predictions about its intermolecular interactions and potential sites for electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT help in understanding the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 2-(4-bromophenyl)-1H-pyrimidin-6-one, the energy of the HOMO would indicate its ability to donate electrons, while the LUMO's energy would represent its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity and easier electronic excitation. FMO analysis would also visualize the spatial distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance, thereby predicting its behavior in chemical reactions and charge transfer processes.

Building upon DFT and FMO analyses, global and local reactivity indices provide quantitative measures of a molecule's reactivity.

Local Reactivity Indices: Fukui functions or dual descriptor analyses would be used to identify the most reactive sites within the molecule. These indices pinpoint specific atoms or functional groups that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of its chemical selectivity.

Computational methods are frequently used to predict the Non-linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. For 2-(4-bromophenyl)-1H-pyrimidin-6-one, these calculations would involve determining its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how the molecule's electron cloud responds to an external electric field. A high hyperpolarizability value would suggest that the molecule could be a promising candidate for NLO materials, which are used in technologies like frequency conversion and optical switching. Such properties often arise from significant intramolecular charge transfer, which could be evaluated based on the molecule's structure.

Molecular Simulation Techniques

Molecular simulation techniques are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational stability.

Molecular Dynamics (MD) simulations would model the behavior of 2-(4-bromophenyl)-1H-pyrimidin-6-one over a period of time, typically in a simulated biological environment (e.g., in water or bound to a protein).

Conformational Stability: An MD simulation could explore the different shapes (conformations) the molecule can adopt at a given temperature. By analyzing the trajectory, researchers could identify the most stable and frequently occurring conformations and understand the flexibility of the pyrimidinone and bromophenyl rings relative to each other.

Dynamic Ligand-Protein Interactions: If 2-(4-bromophenyl)-1H-pyrimidin-6-one were being investigated as a potential drug candidate, MD simulations would be invaluable for studying its interaction with a target protein. The simulation would show how the ligand binds to the protein's active site, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that maintain the binding. This provides a dynamic view that complements the static picture from molecular docking, helping to predict binding affinity and residence time.

Molecular Docking Studies for Predicting Receptor Binding Affinity and Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-target interactions and estimating the binding affinity, which is a critical parameter in drug discovery.

While specific docking studies for 2-(4-bromophenyl)-1H-pyrimidin-6-one are not extensively detailed in the available literature, research on structurally related pyrimidine (B1678525) derivatives provides a framework for understanding its potential receptor interactions. For instance, studies on various pyrimidine-based compounds demonstrate their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov The general approach involves docking the pyrimidine ligand into the ATP-binding cleft of the kinase, a strategy common for kinase inhibitors. mdpi.com

In a typical docking study, the pyrimidine core would act as a scaffold, with the 4-bromophenyl group occupying a hydrophobic pocket within the receptor's active site. The binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex. For example, in studies of other brominated pyrimidine derivatives, binding energies have been reported in the range of -7.4 to -7.9 kcal/mol, indicating stable interactions. nih.gov The interactions are further stabilized by hydrogen bonds, pi-alkyl interactions, and van der Waals forces. nih.gov

Research on N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), a complex pyrimidine derivative, highlights the importance of the bromophenyl group in achieving high receptor affinity. acs.orgnih.gov Structure-activity relationship (SAR) studies on this and similar molecules show that substituents on the pyrimidine and phenyl rings significantly influence the binding potency for targets like endothelin receptors. acs.orgresearchgate.net These studies underscore that even small modifications can alter the binding profile, emphasizing the utility of molecular docking in predicting these effects. acs.org

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of a compound and its binding characteristics with biological targets. Techniques like Hirshfeld surface analysis provide a comprehensive picture of all non-covalent interactions.

Hirshfeld Surface Analysis for Comprehensive Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. While direct analysis of 2-(4-bromophenyl)-1H-pyrimidin-6-one is limited, detailed studies on closely related bromophenyl-substituted heterocyclic compounds offer valuable comparative insights.

For the related compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, Hirshfeld analysis revealed the dominant role of specific interactions in crystal packing. researchgate.net The analysis quantifies the contribution of each type of atomic contact to the total surface area.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromophenyl-Substituted Heterocycle

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 37.9 |

| C···H/H···C | 18.4 |

| Br···H/H···Br | 13.3 |

| N···H/H···N | 11.5 |

Data derived from the analysis of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate. researchgate.net

Similarly, for 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the analysis showed that H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions were the most significant contributors to crystal packing. nih.govresearchgate.net These findings highlight the importance of hydrogen bonds, van der Waals forces, and halogen interactions in the supramolecular assembly of these types of molecules. nih.govresearchgate.net The red spots on the dnorm surfaces generated during these analyses pinpoint the specific sites of strong interactions, such as N—H···O and N—H···N hydrogen bonds. nih.gov

Detailed Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Complexes

Hydrogen bonds and hydrophobic interactions are the primary forces governing the binding of ligands to protein receptors. nih.govnih.gov

Hydrogen Bonding: The pyrimidinone core of 2-(4-bromophenyl)-1H-pyrimidin-6-one contains hydrogen bond donors (N-H) and acceptors (C=O), making it highly capable of forming specific hydrogen bonds with amino acid residues in a receptor's active site. nih.gov In docking studies of similar pyrimidine derivatives with kinase domains, hydrogen bonds are consistently observed with key residues like glutamic acid, lysine, and threonine. nih.gov These interactions are crucial for anchoring the ligand in the correct orientation for effective inhibition. nih.gov In crystal structures of related compounds, N—H···N, N—H···O, and C—H···O hydrogen bonds are frequently observed, often forming complex three-dimensional networks that stabilize the molecular packing. nih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-1H-pyrimidin-6-one?

The synthesis typically involves multi-step condensation reactions . For example, Claisen–Schmidt condensation followed by Michael addition is a validated approach for analogous bromophenyl-pyrimidinone derivatives. Key steps include:

- Cyclocondensation of β-ketoesters or diketones with urea/thiourea derivatives under acidic or basic conditions.

- Electrophilic substitution at the pyrimidine ring to introduce the 4-bromophenyl group, often using bromine or brominating agents like NBS (N-bromosuccinimide).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

Q. How is the structural identity of 2-(4-bromophenyl)-1H-pyrimidin-6-one confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is used:

- NMR spectroscopy : - and -NMR identify proton and carbon environments, with characteristic deshielding for the pyrimidinone ring (e.g., carbonyl C=O at ~160–170 ppm in -NMR) .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding patterns). Software like SHELXL refines crystallographic data to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise from dynamic vs. static structural features :

- Variable-temperature NMR or solvent-dependent studies can probe conformational flexibility (e.g., tautomerism in the pyrimidinone ring).

- DFT calculations (e.g., Gaussian or ORCA) compare optimized geometries with experimental data to reconcile differences. For instance, crystallography may capture a dominant tautomer, while NMR averages signals from multiple forms .

Q. What strategies optimize regioselectivity in introducing substituents to the pyrimidinone core?

Regioselectivity is controlled via:

- Directing groups : Electron-withdrawing substituents (e.g., bromine) on the phenyl ring direct electrophilic attacks to specific positions.

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization of the bromophenyl group without disrupting the pyrimidinone ring .

Q. How can researchers validate the biological activity of this compound against computational predictions?

- In vitro assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cancer cell lines).

- Docking studies : Compare binding affinities predicted by AutoDock or Schrödinger with experimental IC values. Contradictions may indicate off-target effects or solubility issues .

Q. What analytical methods are critical for assessing purity in multi-step syntheses?

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with high sensitivity.

- DSC/TGA : Thermal analysis identifies polymorphic forms or solvent residues affecting crystallinity .

Methodological Challenges

Q. How to troubleshoot low yields in the final cyclization step of the synthesis?

- Reaction monitoring : Use TLC or in situ IR to identify incomplete cyclization.

- Acid/base optimization : Adjust pKa of the reaction medium to stabilize intermediates. For example, acetic acid promotes cyclization via protonation of the carbonyl group .

Q. What crystallographic parameters are critical for resolving disorder in the pyrimidinone ring?

- Occupancy refinement : SHELXL allows partial occupancy modeling for disordered atoms.

- Restraints : Apply geometric restraints to bond lengths/angles based on similar structures in the Cambridge Structural Database (CSD) .

Data Interpretation

Q. How to interpret unexpected 1H^1H1H-NMR splitting patterns in derivatives of this compound?

- Spin-spin coupling : Vicinal coupling (J ~2–4 Hz) in the pyrimidinone ring may split signals.

- Dynamic effects : Rotameric equilibria in solution can cause complex splitting. Use - COSY or NOESY to assign peaks unambiguously .

Q. How to correlate X-ray crystallographic data with solution-phase behavior?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) observed in crystals.

- Solvent relaxation NMR : Measures solvation effects to compare solid-state vs. solution conformers .

Advanced Applications

Q. Can this compound serve as a ligand in coordination chemistry?

- Metal complexes : The pyrimidinone’s carbonyl and nitrogen atoms can coordinate to transition metals (e.g., Cu, Pd). Characterize complexes using EPR, UV-vis, and single-crystal XRD .

Q. How to design derivatives for enhanced photophysical properties?

- Substituent effects : Electron-donating groups (e.g., -OCH) on the phenyl ring redshift absorption/emission.

- TD-DFT calculations : Predict electronic transitions and compare with experimental UV-vis spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.